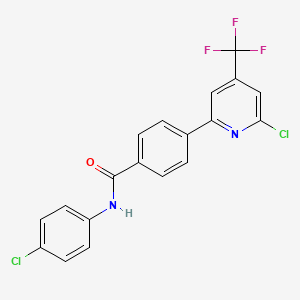
N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
Vue d'ensemble
Description
N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide is a useful research compound. Its molecular formula is C19H11Cl2F3N2O and its molecular weight is 411.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide, with the CAS number 1311283-67-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antiparasitic activities, supported by research findings and data tables.
Chemical Structure
The chemical structure of this compound is characterized by the following formula:
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this structure. For instance, a derivative compound demonstrated significant inhibitory activity against various cancer cell lines. The IC50 values for this compound were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 2.27 |
| HL-60 | 1.42 |
| OKP-GS | 4.56 |
These results indicate that the compound effectively induces apoptosis and cell cycle arrest in cancer cells, particularly in leukemia and renal carcinoma models .
Antiparasitic Activity
In addition to its anticancer properties, this compound has been evaluated for its antiparasitic effects. A study focusing on malaria treatment revealed that certain structural modifications enhanced the compound's efficacy against Plasmodium falciparum (PfATP4). The optimized analogs showed promising results in inhibiting Na+-ATPase activity associated with PfATP4, which is crucial for parasite survival .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes associated with cancer cell proliferation and parasite metabolism.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through various signaling pathways.
- Metabolic Stability : Modifications to the chemical structure have been found to improve metabolic stability, enhancing bioavailability and therapeutic efficacy .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Cancer Treatment : In a controlled study involving K562 leukemia cells, treatment with the compound resulted in a significant reduction in cell viability, demonstrating its potential as a therapeutic agent.
- Malaria Model : In vivo studies using a malaria mouse model showed that the compound could reduce parasitemia significantly, indicating its potential as an antimalarial drug .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O/c20-14-5-7-15(8-6-14)25-18(27)12-3-1-11(2-4-12)16-9-13(19(22,23)24)10-17(21)26-16/h1-10H,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGBYJANZBXJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















